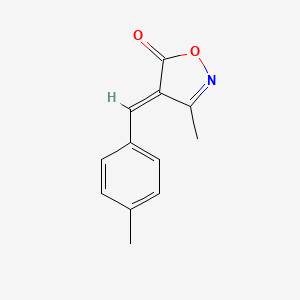
3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, commonly known as MBI, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MBI belongs to the family of isoxazolones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Crystallographic and Theoretical Studies
The arylidene-isoxazolone compounds, including similar structures to 3-methyl-4-(4-methylbenzylidene)-5(4H)-isoxazolone, have been prepared and characterized through crystallographic and theoretical studies. These studies provide insights into the molecular geometry, vibrational frequencies, and potential electrostatic maps, highlighting their significance in understanding the structural and electronic properties of such compounds. The variations in molecular configurations demonstrate the versatility and potential applications of these compounds in various fields, including materials science and molecular engineering (Brancatelli et al., 2011).
Photochemical Synthesis and Larvicidal Activity
Research into the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has shown remarkable results in reducing reaction times compared to traditional methods. This study not only advances the synthesis techniques but also explores the larvicidal activity of these compounds, particularly against Aedes aegypti, demonstrating their potential application in the field of agrochemicals and public health (Sampaio et al., 2023).
Novel Conversion of Positional Isomers
The chemistry of 5(2H)‐isoxazolones, including structures akin to this compound, involves the novel conversion of positional isomers. This transformation provides a pathway for the synthesis of diverse isoxazolone derivatives, expanding the utility of these compounds in synthetic organic chemistry and potentially in the development of new pharmaceuticals (Batra et al., 1990).
Antitumor Evaluation
The synthesis of isoxazolo[5,4‐b]pyridines and related compounds from amino-isoxazole and α,β‐unsaturated ketones has been evaluated for potential antitumor activity. These studies highlight the importance of isoxazolone derivatives in medicinal chemistry, providing a foundation for the development of new anticancer agents (Hamama et al., 2012).
Herbicidal Activity
The synthesis of isoxazoline derivatives, including those similar to this compound, has demonstrated potent herbicidal activity against annual weeds in rice fields. This application underscores the potential of such compounds in agricultural sciences, offering a new approach to weed management and crop protection (Hwang et al., 2005).
Propriétés
IUPAC Name |
(4E)-3-methyl-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-9(2)13-15-12(11)14/h3-7H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQOTXQCWJCNJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NOC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)



![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)
![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)